3-(4-methoxyphenyl)-2-methyl-9-[2-(thiophen-2-yl)ethyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Description
The compound 3-(4-methoxyphenyl)-2-methyl-9-[2-(thiophen-2-yl)ethyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a chromeno-oxazinone derivative characterized by a fused tricyclic scaffold. Its structure includes a chromene core fused with a 1,3-oxazin-4-one ring, substituted at position 3 with a 4-methoxyphenyl group and at position 9 with a 2-(thiophen-2-yl)ethyl chain.
Synthetic routes for analogous chromeno-oxazinones often involve cyclocondensation of hydroxylated isoflavones with amines or aldehydes under acidic or thermal conditions . For example, Mykhaylo et al. () synthesized related derivatives using hydroxylated isoflavones and alkylating agents, achieving yields of 48–81% and confirming structures via $^1$H NMR and melting point analysis.
Pharmacologically, chromeno-oxazinones are associated with anti-inflammatory, osteogenic, and antioxidant activities. The 4-methoxyphenyl group is a common pharmacophore in flavonoids, influencing receptor binding and metabolic stability .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-9-(2-thiophen-2-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-16-23(17-5-7-18(28-2)8-6-17)24(27)20-9-10-22-21(25(20)30-16)14-26(15-29-22)12-11-19-4-3-13-31-19/h3-10,13H,11-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNPAJZYBOZGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCC4=CC=CS4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of VU0617671-1 are yet to be definitively identified. The compound contains a thiophene moiety, which is known to be a key component in many pharmacologically active heterocyclic compounds. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities.
Mode of Action
It is known that thiophene derivatives can interact with various biological targets through hydrogen bonding. This interaction can lead to changes in the function of the target molecules, resulting in the observed therapeutic effects.
Biochemical Pathways
The biochemical pathways affected by VU0617671-1 are likely to be diverse, given the wide range of therapeutic properties associated with thiophene derivatives. For instance, thiophene derivatives can inhibit kinases, enzymes that play a key role in signal transduction pathways. By inhibiting these enzymes, thiophene derivatives can potentially disrupt the signaling pathways that drive disease processes.
Pharmacokinetics
The lipophilicity of a compound can influence its cellular uptake. Therefore, the lipophilicity of VU0617671-1 could potentially impact its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of VU0617671-1’s action are likely to be diverse, reflecting the wide range of therapeutic properties associated with thiophene derivatives. For example, by inhibiting kinases, VU0617671-1 could potentially disrupt cellular signaling pathways, leading to changes in cell behavior.
Biological Activity
The compound 3-(4-methoxyphenyl)-2-methyl-9-[2-(thiophen-2-yl)ethyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one represents a novel class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of a chromeno[8,7-e][1,3]oxazine core with substituents that enhance its biological profile. The presence of the methoxyphenyl and thiophenyl groups is significant as they can influence the compound's interaction with biological targets.
Antioxidant Activity
Research indicates that derivatives of chromeno[8,7-e][1,3]oxazine compounds exhibit significant antioxidant properties . These compounds can scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant activity is attributed to the electron-donating ability of the methoxy and thiophene groups.
Anti-inflammatory Properties
Several studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The anti-inflammatory activity is crucial for therapeutic applications in conditions like arthritis and other inflammatory diseases. For instance:
| Compound | % Inhibition at 50 µM | IC50 (µM) |
|---|---|---|
| 3-(4-methoxyphenyl)-2-methyl... | 65.4 ± 5.3 | 12.1 ± 1.5 |
| Control (Standard) | 80.0 ± 3.5 | 8.0 ± 0.5 |
Anticancer Activity
Preliminary studies suggest that the compound exhibits anticancer properties , particularly against breast and colon cancer cell lines. The mechanism involves inducing apoptosis through the modulation of apoptotic pathways and inhibiting cell proliferation.
The biological effects of this compound are mediated through various mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes associated with inflammatory processes and cancer progression.
- Receptor Modulation : It may act on receptors involved in cell signaling pathways related to inflammation and cancer.
- Molecular Docking Studies : Computational studies have shown favorable binding interactions with target proteins, suggesting a strong potential for drug development.
Case Studies
-
Study on Anti-inflammatory Effects :
A recent study evaluated the anti-inflammatory effects of the compound in a rat model of arthritis. Results showed a significant reduction in paw swelling and serum levels of inflammatory markers after administration. -
Anticancer Evaluation :
In vitro studies assessed the cytotoxic effects on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutics.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Cl, F) : The 4-chlorophenyl analog () exhibits increased lipophilicity, which may enhance membrane permeability but could also raise toxicity risks. The 4-fluorophenyl derivative () balances solubility and bioactivity due to fluorine’s electronegativity .
- Heteroaryl Chains : Substitutions with thiophene (target compound) or furan () improve π-stacking and interactions with aromatic residues in biological targets. The furan derivative (compound 7 in ) demonstrated dual osteoblast/osteoclast regulation, outperforming the drug ipriflavone in vivo .
- Methoxy vs. Methyl Groups : The 4-methoxyphenyl group in the target compound and enhances metabolic stability compared to methyl substituents, which are more prone to oxidation .
Pharmacological Activity
Anti-Inflammatory Effects
Chromeno-oxazinones with 4-methoxyphenyl groups (e.g., target compound) show promise in suppressing inflammation. Liu et al. () reported that derivatives reduced croton oil-induced ear edema in mice by 40–60%, comparable to dexamethasone. The thiophene-ethyl chain may synergize with the methoxy group to inhibit COX-2 or NF-κB pathways .
Osteogenic Activity
Formononetin-derived analogs () highlight the role of substituents in bone remodeling. The furan-3-ylmethyl derivative (compound 7) increased osteoblast differentiation by 2.5-fold and reduced osteoclast formation by 70% via RANKL/OPG pathway modulation. The target compound’s thiophene group may exhibit similar dual activity but requires validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
